molecular formula C9H9FO3 B14041834 Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate

Cat. No.: B14041834
M. Wt: 184.16 g/mol
InChI Key: NGJBIOLZQXFCPY-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate is a fluorinated aromatic ester of interest in organic synthesis and pharmaceutical research. This compound serves as a versatile chemical building block , particularly in the synthesis of more complex molecules with potential biological activity. The presence of both a fluorescently active fluorine atom and a reactive hydroxyl group on the phenyl ring makes it a valuable precursor for developing targeted inhibitors and other pharmacologically active compounds. Related fluorinated benzoate esters are known to be used in the preparation of compounds that inhibit enzymes like cytosolic phospholipase A2α . As a standard practice for research chemicals, this product is intended for use in a controlled laboratory environment by qualified personnel. It is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product's specific Certificate of Analysis (COA) for detailed information on purity and confirming structural identity through techniques like NMR spectroscopy . For safe handling, always refer to the corresponding Safety Data Sheet (SDS) and adhere to recommended personal protective equipment (PPE), as similar compounds may cause skin and eye irritation .

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl 2-fluoro-2-(2-hydroxyphenyl)acetate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8,11H,1H3

InChI Key

NGJBIOLZQXFCPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1O)F

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{Methyl lactate} + \text{TFEDMA} \xrightarrow{\text{Solvent, 0–30°C}} \text{Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate}
$$

Key Conditions

  • Solvents : Dichloromethane (CH$$2$$Cl$$2$$) or 1,2-dichloroethane (ClCH$$2$$CH$$2$$Cl).
  • Temperature : 0–30°C (optimal range for enantioselectivity).
  • Molar Ratio : 0.75–3 moles TFEDMA per mole of methyl lactate.
  • Pressure : Standard (1 bar) to slightly elevated (10 bar).

Experimental Procedure

  • Dropwise Addition : TFEDMA is added slowly to methyl lactate under cooling to maintain temperatures below 30°C.
  • Stirring : The mixture is stirred at room temperature for 8–20 hours.
  • Workup : The product is extracted with dichloromethane and purified via distillation.

Performance Data

Parameter Value Source
Yield 70–85%
Enantiomeric Excess (ee) 96–98%
Purity (GC) 98%

Alternative Synthetic Routes

While less common, other methods include:

A. Sulfonate Intermediate Fluorination

  • Steps :
    • Convert methyl lactate to a sulfonate ester using methanesulfonyl chloride (MsCl) in the presence of triethylamine and dimethylaminopyridine (DMAP).
    • Substitute the sulfonate group with fluoride using potassium fluoride (KF).
  • Limitations :
    • Moderate yields (50–60%).
    • Requires toxic solvents like dimethylformamide (DMF).

B. Direct Fluorination of Hydroxypropionates

  • Reagent : Diethylaminosulfur trifluoride (DAST).
  • Challenges :
    • Risk of racemization.
    • Lower stereoselectivity compared to TFEDMA-based methods.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and automated systems are employed to enhance reproducibility. Key considerations include:

  • Solvent Recovery : Dichloromethane is recycled to reduce costs.
  • Byproduct Utilization : Dimethylamide of difluoroacetic acid (a byproduct) is commercially valuable, offsetting production expenses.

Structural Confirmation

Post-synthesis characterization includes:

  • $$^1$$H NMR : Peaks at δ 1.5 (dqw, 3H), 3.8 (s, 3H), 5.1 (dqw, 1H) ppm.
  • Chiral GC : Used to determine enantiomeric excess.

Comparative Analysis of Methods

Method Yield (%) ee (%) Complexity
TFEDMA Fluorination 85 98 Low
Sulfonate Intermediate 60 90 High
DAST Fluorination 50 80 Moderate

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While "Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate" is similar to compounds discussed in the search results, there is no direct information about the applications of that specific molecule. However, the search results discuss a similar compound, "Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride," and related compounds, which can provide insight.

Applications of related compounds
Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride*

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is investigated as a biochemical probe for studying enzyme interactions.
  • Medicine It is explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Industry It is utilized in developing specialty chemicals and materials with specific properties.

The mechanism of action of Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride involves interaction with molecular targets like enzymes or receptors. The fluorine atom and hydroxyl group enhance its binding affinity and selectivity towards these targets and may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Other related compounds

  • Benzofuranyl acetic acid amides These are being explored as potential antifungal agents . The presence of the amide bond is expected to confer stability against hydrolysis (compared to esters) and increase the molecule's polarity, enhancing its solubility in water .

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate*

  • Properties, safety information, and documentation can be found on the Sigma-Aldrich website .

Mechanism of Action

The mechanism of action of methyl 2-fluoro-2-(2-hydroxyphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Hydroxyl vs.
  • Steric and Electronic Modulation : Nitro or bromo substituents (e.g., in methyl 2-fluoro-2-(2-nitro-4-bromophenyl)acetate) reduce reaction yields due to steric hindrance but improve crystallinity (mp 78–79°C) .

Biological Activity

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate, a compound with significant potential in pharmaceutical and agrochemical applications, exhibits diverse biological activities. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a fluorinated aromatic ring. Its molecular formula is C10H11FO3C_{10}H_{11}FO_3, which contributes to its unique chemical properties and biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially increasing bioavailability and efficacy in biological systems.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity , particularly against strains such as Fusarium oxysporum. The compound's structure suggests that it may interfere with fungal cell wall synthesis or other critical biological pathways.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Fusarium oxysporum56.74 - 222.31 µM

Antibacterial Activity

Similar compounds have demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds have shown MIC values ranging from 4.694.69 to 22.922.9 µM against common bacterial strains such as E. coli and S. aureus .

Bacterial Strain MIC (µM)
E. coli4.69 - 156.47
S. aureus5.64 - 77.38
Bacillus subtilis13.40 - 137.43

Anti-inflammatory Effects

Compounds structurally similar to this compound have been studied for their anti-inflammatory properties, potentially acting as inhibitors of cyclooxygenase (COX) enzymes involved in inflammatory pathways .

Case Studies and Research Findings

  • Cell Cycle Arrest and Apoptosis in Cancer Cells :
    A study on related compounds demonstrated that treatment with methyl derivatives led to mitotic arrest in HeLa cervical cancer cells, indicating potential anticancer properties through mechanisms such as mitochondrial-dependent apoptosis.
  • In Vivo Studies :
    In vivo formulations of this compound have been explored to determine effective dosing strategies for further biological evaluation .
  • Structure-Activity Relationship (SAR) :
    Research has focused on the SAR of related phenolic compounds, revealing that the introduction of hydroxyl groups significantly enhances biological activity against various pathogens .

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